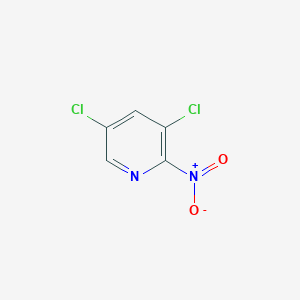

3,5-Dichloro-2-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHMQFKFXAKDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406210 | |

| Record name | 3,5-dichloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610278-88-1 | |

| Record name | 3,5-dichloro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-dichloro-2-nitropyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-dichloro-2-nitropyridine (CAS No. 610278-88-1), a key heterocyclic building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its synthesis, reactivity—with a focus on nucleophilic aromatic substitution—and safety considerations. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes available information and provides context through data from related compounds to offer a predictive understanding of its behavior.

Introduction

Halogenated nitropyridines are a class of compounds of significant interest in synthetic organic chemistry, primarily owing to the electron-deficient nature of the pyridine ring, which is further amplified by the presence of a strongly electron-withdrawing nitro group. This electronic profile renders the ring susceptible to nucleophilic attack, facilitating the displacement of halide leaving groups. This compound, a member of this family, presents a unique substitution pattern that influences its reactivity and potential applications as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties is crucial for its effective utilization in synthetic strategies.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 610278-88-1 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Not Available (likely a solid) | [1] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Solubility | Insoluble in water; Soluble in methanol, acetone, and methylene chloride (predicted based on related compounds). | [2] |

| pKa (Predicted) | -5.50 ± 0.10 | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route involves the nitration of 3,5-dichloropyridine. Another potential precursor is 2-amino-3,5-dichloropyridine.[1]

General Protocol for Nitration of Dichloropyridines

The nitration of dichloropyridines is a common method for the introduction of a nitro group onto the pyridine ring. A general procedure, adapted from the synthesis of related dichloronitropyridines, is as follows:

Protocol 1: Nitration of a Dichloropyridine Precursor

-

In a three-necked flask equipped with a stirrer and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add the dichloropyridine precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude dichloronitropyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Caption: Plausible synthesis of this compound via nitration.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is significantly enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The rate and regioselectivity of this reaction are influenced by the position of the electron-withdrawing groups relative to the leaving groups.

The general mechanism for SNAr involves a two-step addition-elimination process:

-

Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

For this compound, the nitro group at the 2-position and the chlorine at the 5-position are meta to each other. The chlorine at the 3-position is ortho to the nitro group. The activation of the leaving groups by the nitro group is most effective when they are in the ortho or para positions. Therefore, the chlorine atom at the 3-position is expected to be more activated towards nucleophilic attack than the chlorine at the 5-position.

Caption: General mechanism of nucleophilic aromatic substitution.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is scarce, the following predictions are based on the analysis of its structural analogues.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chlorine and nitro substituents, these protons will be deshielded and resonate at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons would result in a doublet for each signal.

13C NMR Spectroscopy

The 13C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine and nitro groups, as well as the carbon adjacent to the ring nitrogen, will be significantly deshielded. A general predicted range for the chemical shifts is provided in Table 2.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 (bearing NO₂) | 150 - 160 |

| C3 (bearing Cl) | 130 - 140 |

| C4 | 120 - 130 |

| C5 (bearing Cl) | 140 - 150 |

| C6 | 145 - 155 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and chlorine atoms (-Cl, 35/37 Da).

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related dichloronitropyridines are classified as hazardous. The following GHS hazard statements are associated with this compound by some suppliers:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended by some suppliers.[3]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity, dominated by nucleophilic aromatic substitution, offers opportunities for the construction of diverse molecular architectures. While a comprehensive experimental characterization of this specific isomer is still needed, this guide provides a foundational understanding of its properties based on available data and established chemical principles. Researchers are encouraged to perform their own analyses to confirm these properties and to exercise appropriate caution during its handling and use.

References

- Jubilant Ingrevia. (2024).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-2-nitropyridine

Introduction

3,5-dichloro-2-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature, featuring two chlorine atoms and a nitro group on a pyridine scaffold, offers multiple reaction sites for further chemical elaboration. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical industries.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3,5-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions using a mixture of concentrated nitric and sulfuric acids.

Causality Behind Experimental Choices

The choice of a mixed acid system (HNO₃/H₂SO₄) is critical for the successful nitration of the deactivated 3,5-dichloropyridine ring. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction temperature is carefully controlled to ensure the selective mono-nitration and to minimize the formation of by-products. The electron-withdrawing nature of the two chlorine atoms directs the incoming nitro group to the C2 position, which is the most electron-rich position in the 3,5-dichloropyridine ring.

Experimental Protocol: Nitration of 3,5-dichloropyridine

Materials:

-

3,5-dichloropyridine

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dichloropyridine (1 equivalent).

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4 equivalents) while stirring. Maintain the temperature below 10 °C.

-

Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are employed for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~8.10 | d | 1H | H-4 |

The two aromatic protons are expected to appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C2 |

| ~145.0 | C6 |

| ~135.0 | C4 |

| ~130.0 | C5 |

| ~125.0 | C3 |

The chemical shifts are influenced by the electronegativity of the chlorine and nitro substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1470 | Aromatic C=C stretch |

| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |

| ~850-750 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI):

| m/z | Assignment |

| 192/194/196 | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |

| 162/164/166 | [M-NO]⁺ |

| 146/148/150 | [M-NO₂]⁺ |

| 111/113 | [M-NO₂-Cl]⁺ |

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key feature in the mass spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound.

Calculated Elemental Composition for C₅H₂Cl₂N₂O₂:

| Element | Percentage |

| Carbon (C) | 31.12% |

| Hydrogen (H) | 1.04% |

| Nitrogen (N) | 14.52% |

Diagram of Characterization Logic:

Caption: Logical flow of characterization for this compound.

Safety Precautions

This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.[1][2][3][4][5]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.[2][3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2][3][4][5]

-

Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed, step-by-step protocol for its synthesis, grounded in established chemical principles, offers a reliable starting point for its preparation. The extensive characterization data, including predicted NMR, IR, and mass spectra, along with elemental analysis, provides a robust system for verifying the identity and purity of the synthesized compound. This guide is intended to empower researchers in drug discovery and development with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

References

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-dichloro-2-nitropyridine

Abstract

This technical guide provides an in-depth spectroscopic analysis of 3,5-dichloro-2-nitropyridine (CAS No. 610278-88-1), a pivotal heterocyclic building block in medicinal and materials chemistry. We move beyond a mere presentation of data to offer a detailed interpretation grounded in the principles of structural chemistry. This document serves as a definitive reference for researchers, scientists, and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the title compound. The experimental protocols herein are designed to be robust and reproducible, ensuring the highest standards of scientific integrity and validation.

Molecular Structure and Rationale for Analysis

This compound possesses a unique electronic architecture. The pyridine ring, an electron-deficient aromatic system, is further influenced by three powerful electron-withdrawing substituents: two chlorine atoms and a nitro group. This arrangement creates a highly electrophilic scaffold and distinct spectroscopic characteristics that are essential for its unambiguous identification and quality control in synthetic applications. Understanding these spectral fingerprints is not merely academic; it is a prerequisite for its effective use in complex multi-step syntheses.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive structural information for organic molecules in solution. The extreme electron-deficient nature of the pyridine ring in this compound results in highly deshielded proton and carbon signals.

¹H NMR Analysis

The proton NMR spectrum is simple yet highly informative, displaying two signals in the aromatic region.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.65 | Doublet (d) | 2.4 |

| H4 | 8.32 | Doublet (d) | 2.4 |

Expert Interpretation: The profoundly downfield chemical shifts for both protons are a direct result of the cumulative electron-withdrawing effects of the ring nitrogen, the two chlorine atoms, and the potent nitro group. This intense deshielding pulls the resonant frequencies of H4 and H6 far from the typical aromatic region. The observed coupling of 2.4 Hz is a classic example of a four-bond meta-coupling, confirming the 1,3-relationship between these two protons. H6 is shifted further downfield than H4 due to its ortho proximity to the deshielding pyridine nitrogen atom.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals five distinct signals, one for each carbon in the pyridine ring.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C2 | 154.5 |

| C6 | 148.1 |

| C4 | 140.9 |

| C5 | 131.5 |

| C3 | 124.0 |

Expert Interpretation: The assignments are based on established substituent effects in heterocyclic chemistry.

-

C2 (154.5 ppm): This carbon, directly attached to the nitro group, is the most deshielded. The strong inductive and resonance effects of the -NO₂ group cause a significant downfield shift.

-

C3 & C5 (124.0 & 131.5 ppm): These carbons are bonded to chlorine. Their shifts are primarily influenced by chlorine's inductive effect.

-

C6 & C4 (148.1 & 140.9 ppm): These carbons, bonded to hydrogen, are also significantly deshielded by the overall electron-poor nature of the ring. C6, being adjacent to the ring nitrogen, experiences a more pronounced downfield shift than C4.

Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data consistency and accuracy.

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule. For this compound, the spectrum is dominated by strong absorptions from the nitro group and vibrations from the chlorinated aromatic ring.

Table 3: Principal IR Absorptions (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 1590 | Strong | Asymmetric NO₂ Stretch |

| 1540 | Medium | Aromatic C=N/C=C Stretch |

| 1355 | Strong | Symmetric NO₂ Stretch |

| 845 | Strong | C-Cl Stretch |

| 810 | Medium-Strong | C-H Out-of-Plane Bend |

Expert Interpretation: The definitive proof of the nitro group's presence comes from the two intense, sharp bands at 1590 cm⁻¹ and 1355 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-O bonds, respectively. Their high intensity is due to the large change in dipole moment during these vibrations. The C-Cl stretches appear as a strong band in the fingerprint region, while the C-H out-of-plane bending confirms the presence of isolated hydrogens on a substituted aromatic ring.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis. Electron Ionization (EI) is used to induce characteristic fragmentation.

Table 4: Key Mass Spectral Data (Electron Ionization, 70 eV)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment / Interpretation |

| 192, 194, 196 | 100, 65, 10 | Molecular Ion Cluster [M]⁺˙ (Characteristic Cl₂ pattern) |

| 146, 148 | 40, 26 | [M - NO₂]⁺ (Loss of nitro group) |

| 111 | 35 | [M - NO₂ - Cl]⁺ (Loss of NO₂ and one Cl atom) |

Expert Interpretation: The most crucial feature is the molecular ion cluster starting at m/z 192. The molecule's formula, C₅H₂Cl₂N₂O₂, confirms this mass.[2][3] The presence of two chlorine atoms results in a distinctive isotopic pattern. The [M]⁺˙ peak (containing two ³⁵Cl isotopes) at m/z 192, the [M+2]⁺˙ peak (one ³⁵Cl, one ³⁷Cl) at m/z 194, and the [M+4]⁺˙ peak (two ³⁷Cl) at m/z 196 appear in a relative abundance ratio of approximately 100:65:10, which is a definitive signature for a dichlorinated compound.

The primary fragmentation pathway involves the loss of the nitro group (mass 46 Da), a common fragmentation for nitroaromatic compounds, leading to the ion cluster at m/z 146/148.[4] Subsequent loss of a chlorine radical (mass 35 Da) from this fragment yields the cation at m/z 111.

Figure 3: Primary fragmentation pathway for this compound under EI-MS.

Conclusion

The collective spectroscopic evidence provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of the pyridine ring. Infrared spectroscopy confirms the presence of the critical nitro and chloro functional groups. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure, including the definitive isotopic signature of a dichlorinated compound. This comprehensive dataset serves as a reliable benchmark for any researcher utilizing this important chemical intermediate.

References

-

Title: 3,5-Dichloro-2-pyridone Source: PubChem URL: [Link]

-

Title: 2-Chloro-5-nitropyridine Source: NIST WebBook URL: [Link]

-

Title: 3,5-Dichloronitrobenzene Source: NIST WebBook URL: [Link]

Sources

Molecular weight and formula of 3,5-dichloro-2-nitropyridine

An In-Depth Technical Guide to 3,5-Dichloro-2-nitropyridine for Advanced Research

Executive Summary: this compound is a pivotal chemical intermediate whose structural features—an electron-deficient pyridine ring activated by a nitro group and functionalized with two chlorine atoms—make it an exceptionally versatile building block in modern organic synthesis. Its high reactivity towards nucleophilic aromatic substitution renders it invaluable for constructing complex molecular architectures. This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, detailed analytical characterization methods, an exploration of its reactivity, and essential safety protocols tailored for researchers, scientists, and professionals in drug development and materials science.

Section 1: Core Physicochemical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are crucial for its application in synthesis, determining reaction conditions, solvent choice, and purification strategies. The presence of two chlorine atoms and an electron-withdrawing nitro group on the pyridine core dictates its chemical behavior.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 192.99 g/mol | [1][3] |

| CAS Number | 610278-88-1 | [1][2][3] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)[O-])Cl | [1] |

| InChI Key | ACHMQFKFXAKDAH-UHFFFAOYSA-N | [1][2] |

| Topological Polar Surface Area | 58.7 Ų | [1] |

| Predicted pKa | -5.50 ± 0.10 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C |[3] |

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding amino-pyridine precursor, 2-amino-3,5-dichloropyridine (CAS: 4214-74-8)[1]. The choice of an oxidizing agent is critical to selectively convert the amino group to a nitro group without compromising the integrity of the chlorinated pyridine ring. A robust method involves the use of peroxysulfuric acid (Caro's acid), generated in situ from hydrogen peroxide and sulfuric acid, a technique proven effective for similar transformations[4].

Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the powerful oxidizing nature of Caro's acid. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the pyridine nitrogen to protect it from oxidation and activating the reagents. The reaction is performed at low temperatures to control the exothermic reaction and prevent unwanted side reactions or degradation. The purification by recrystallization is chosen to effectively remove any unreacted starting material and inorganic salts.

Materials:

-

2-Amino-3,5-dichloropyridine (CAS: 4214-74-8)

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% solution)

-

Crushed Ice / Deionized Water

-

Ethanol

Procedure:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Precursor Addition: Slowly add 16.3 g (0.1 mol) of 2-amino-3,5-dichloropyridine to the stirred, cold sulfuric acid. Ensure the temperature remains below 10°C during the addition.

-

Oxidant Preparation & Addition: In a separate beaker, carefully prepare Caro's acid by slowly adding 30 mL of 30% hydrogen peroxide to 50 mL of concentrated sulfuric acid at 0°C.

-

Nitration Reaction: Add the freshly prepared Caro's acid dropwise to the solution of the aminopyridine over 1-2 hours, maintaining the reaction temperature at 0-5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 20-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from ethanol to yield pure this compound. Dry the final product under vacuum.

Section 3: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for using this compound as a research intermediate. A combination of spectroscopic methods provides a self-validating system to confirm its identity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Two signals in the aromatic region (δ 8.0-9.0 ppm), appearing as doublets with a small coupling constant (J ≈ 2-3 Hz), corresponding to the two protons on the pyridine ring[5]. |

| ¹³C NMR | Five distinct signals for the five carbon atoms of the pyridine ring. Carbons attached to chlorine will be downfield, and the carbon attached to the nitro group will be significantly deshielded. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic cluster of peaks at m/z 192, 194, and 196, reflecting the isotopic abundance of two chlorine atoms (³⁵Cl and ³⁷Cl). The exact mass would be 191.9493[1]. Fragmentation may involve the loss of NO₂, Cl, or HCl[6]. |

| Infrared (IR) | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-Cl stretching vibrations would be observed in the fingerprint region. |

Section 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nitro group, positioned ortho to the ring nitrogen, strongly activates the pyridine ring for nucleophilic attack[7].

Mechanism of Reactivity: Halogens at the 2- and 4-positions of a pyridine ring are generally the most reactive towards nucleophilic substitution because the pyridine nitrogen can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance[7]. In this molecule, both chlorine atoms serve as excellent leaving groups, allowing for sequential and potentially regioselective substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols[8][9]. This reactivity makes it a cornerstone intermediate for building molecular diversity.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 610278-88-1|this compound|BLD Pharm [bldpharm.com]

- 4. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Guide to the Stability and Storage of 3,5-dichloro-2-nitropyridine: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dichloro-2-nitropyridine is a pivotal building block in modern medicinal chemistry and materials science. Its utility stems from the unique reactivity conferred by its electronic structure: an electron-deficient pyridine ring further activated by two chlorine atoms and a potent nitro group. This arrangement makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of complex molecular architectures. However, the very features that make this compound a valuable reagent also render it susceptible to degradation if not handled and stored with precision.

This guide provides an in-depth analysis of the stability profile of this compound. Moving beyond a simple recitation of storage temperatures, we will explore the fundamental chemical principles governing its degradation, provide field-proven protocols for its handling, and outline a self-validating system for assessing its stability. This document is intended to equip researchers and drug development professionals with the expertise to ensure the integrity of this critical reagent, thereby safeguarding the reproducibility and success of their scientific endeavors.

Core Chemical and Physical Profile

A foundational understanding of a compound's physical properties is essential for its proper handling. This compound is a solid at room temperature with the following key identifiers:

| Property | Value | Source |

| CAS Number | 610278-88-1 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 192.99 g/mol | [1][2][3] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 55-60 °C | [3] |

The presence of the nitro group and chlorine atoms makes the pyridine ring highly electron-deficient. This electronic characteristic is the primary driver of its reactivity and potential instability, particularly in the presence of nucleophiles.[4]

Fundamental Stability and Incompatibility

Under recommended conditions, this compound is a stable compound. Manufacturer safety data sheets (SDS) consistently report that it is stable at room temperature in closed containers under normal storage and handling procedures.[3] However, this stability is conditional and contingent upon avoiding specific chemical and physical triggers.

Key Incompatibilities:

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a significant safety hazard.[3][5]

-

Strong Bases: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Strong bases can initiate SNAr reactions, displacing the chloro substituents. This is not just a degradation pathway but the basis of its synthetic utility, highlighting the need for strict segregation from basic reagents during storage.[6]

-

Moisture: While not explicitly listed as a primary incompatibility in all SDS, moisture can facilitate hydrolysis, a key degradation pathway discussed in the next section. Therefore, maintaining dry conditions is paramount.[5][7]

Primary Degradation Pathways: A Mechanistic View

Understanding how a molecule degrades is critical to preventing it. For this compound, three primary degradation pathways should be considered: thermal decomposition, hydrolysis, and photolysis.

Thermal Decomposition

When subjected to excess heat, the compound will decompose.[3] The decomposition products are predictable outcomes of the molecule's elemental composition:

-

Hydrogen chloride (HCl) gas from the chlorine atoms and atmospheric moisture or residual solvent.[3][5]

The thermal decomposition of many nitroaromatic compounds begins around 200°C.[8] While the precise onset temperature for this specific isomer is not widely published, it is prudent to avoid excessive heat during storage and handling.[3][5]

Hydrolytic Degradation

Hydrolysis represents a significant risk, especially under neutral to basic conditions. Water can act as a nucleophile, attacking the carbon atoms bonded to the chlorine atoms, leading to the formation of chlorohydroxynitropyridine or dichlorohydroxypyridine species. The electron-withdrawing nitro group activates the ring to such nucleophilic attacks. This process is analogous to the well-documented hydrolysis of other chloropyridine derivatives, such as the environmental breakdown of chlorpyrifos to 3,5,6-trichloro-2-pyridinol (TCP).[9][10][11]

Photolytic Degradation

Aromatic nitro compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. The energy from photons can excite the molecule, leading to bond cleavage or reaction with other molecules. The ICH Harmonized Tripartite Guideline Q1B provides a framework for testing the photostability of new drug substances and products, underscoring the importance of this degradation pathway.[12][13] For this compound, this could involve cleavage of the C-NO₂ or C-Cl bonds, initiating radical reactions or rearrangements. Protecting the compound from light is a critical and simple measure to prevent such degradation.[14]

Recommended Storage and Handling Protocols

Based on the compound's stability profile, a multi-faceted approach to storage is required. The following protocols are designed to mitigate the risks of thermal, hydrolytic, and photolytic degradation.

Core Storage Protocol:

-

Container: Store in the original, tightly sealed container.[3][6][15] If repackaging is necessary, use amber glass vials with inert, tightly sealing caps.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.

-

Temperature: Store in a cool, dry place.[3][6] For maximum long-term stability, refrigerated storage at 2-8°C is recommended.[2]

-

Location: The storage area must be well-ventilated.[3][5] Store locked up and segregated from incompatible materials, especially strong bases and oxidizing agents.[5]

-

Light: Protect from light at all times by using amber vials or storing the container within a light-blocking secondary container.

The following flowchart provides a decision-making framework for ensuring optimal storage.

Caption: Decision workflow for proper storage of this compound.

Experimental Protocols for Stability Assessment

To ensure the integrity of the material, particularly if it has been stored for an extended period or if there are concerns about its handling history, a formal stability assessment is recommended.

Protocol 1: Forced Degradation (Thermal Stress Test)

Objective: To evaluate the thermal stability of the compound and identify potential degradation products.

Methodology:

-

Sample Preparation: Weigh three separate 10 mg samples of this compound into clean, dry glass vials.

-

Control Sample: Store one vial at the recommended 2-8°C in the dark. This is the T₀ control.

-

Stress Condition: Place the other two vials in a calibrated laboratory oven at an elevated temperature (e.g., 60°C).

-

Time Points: Remove one vial from the oven after 24 hours and the second after 72 hours.

-

Analysis:

-

Allow stressed samples to cool to room temperature.

-

Dissolve a precise amount of the control and each stressed sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analyze all three samples by High-Performance Liquid Chromatography (HPLC) with a UV detector. Use a gradient elution method capable of separating the parent compound from potential degradation products.

-

-

Evaluation: Compare the chromatograms. A loss in the peak area of the parent compound in the stressed samples relative to the control indicates degradation. The appearance of new peaks signifies the formation of degradation products.

Protocol 2: Photostability Confirmatory Study (Adapted from ICH Q1B)

Objective: To determine if light exposure causes significant degradation of the compound.

Methodology: This protocol is a simplified workflow based on the principles outlined in the ICH Q1B guideline.[12]

-

Sample Preparation:

-

Exposed Sample: Spread a thin layer of the compound in a chemically inert, transparent container (e.g., a petri dish).

-

Dark Control: Wrap an identical sample container completely in aluminum foil to protect it from light.[14]

-

-

Exposure Conditions:

-

Place both the exposed sample and the dark control in a photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B Option II: a combination of a cool white fluorescent lamp and a near-UV lamp.[12][16]

-

The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV energy.[12]

-

-

Analysis:

-

After the exposure period, prepare solutions of the exposed sample and the dark control as described in the thermal stress test.

-

Analyze both by HPLC.

-

-

Evaluation: Compare the chromatogram of the exposed sample to that of the dark control. The dark control accounts for any thermal degradation that may have occurred in the chamber.[14] A significant difference between the exposed sample and the dark control indicates photolytic instability.

Caption: A workflow for assessing the photostability of this compound.

Conclusion

The chemical integrity of this compound is fundamental to its successful application in research and development. While stable under optimal conditions, its reactivity profile necessitates a proactive and informed approach to storage and handling. By understanding the primary degradation pathways—thermal, hydrolytic, and photolytic—and implementing the rigorous protocols outlined in this guide, scientists can mitigate the risks of degradation. Adherence to these principles of storing the compound in a cool, dry, dark environment, segregated from incompatible materials, and verifying its purity when in doubt, will ensure its reliability as a key synthetic intermediate and contribute to the overall quality and reproducibility of scientific outcomes.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

Zhao, S., et al. (2019). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 85(13). Available at: [Link]

-

PubChem. (n.d.). 3,5-dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]

-

Scilit. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]

-

ICH. (1996, November 6). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2000). The thermal decomposition of azidopyridines. Retrieved from [Link]

-

ResearchGate. (2013). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Retrieved from [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10). Available at: [Link]

-

ResearchGate. (1998). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. Retrieved from [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

-

Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Retrieved from [Link]

-

PubMed. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridone. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

Atlas Material Testing Technology. (2020, March 10). Photostability of Pharmaceuticals. Retrieved from [Link]

-

Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

-

Journal of the Chemical Society A. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 610278-88-1|this compound|BLD Pharm [bldpharm.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. benchchem.com [benchchem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2,3-Dichloro-5-nitropyridine | 22353-40-8 | Benchchem [benchchem.com]

- 9. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 11. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. atlas-mts.com [atlas-mts.com]

- 14. 3 Important Photostability Testing Factors [sampled.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. caronscientific.com [caronscientific.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 3,5-Dichloro-2-Nitropyridine

Introduction: The Strategic Importance of the 3,5-Dichloro-2-nitropyridine Scaffold

This compound is a highly versatile and reactive heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture—an electron-deficient pyridine ring bearing two displaceable chlorine atoms and a potent nitro-activating group—renders it a privileged scaffold for the synthesis of complex molecular architectures.[1][2] Derivatives of this core are instrumental in the development of a wide range of biologically active agents, including kinase inhibitors for oncology and novel agrochemicals.[1][3]

This guide provides an in-depth exploration of the core reaction mechanisms governing the functionalization of this compound. We will delve into the causality behind its reactivity, focusing on the principles of regioselectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing not only theoretical understanding but also field-proven, actionable experimental protocols.

PART 1: The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The powerful electron-withdrawing nature of the nitro group at the C2 position, coupled with the inherent electron deficiency of the pyridine ring, makes the carbon atoms at C3 and C5 highly electrophilic and susceptible to attack by nucleophiles.[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[5] This pathway is distinct from SN1 or SN2 reactions and is characteristic of activated aromatic systems.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiol) on one of the chlorine-bearing carbon atoms. This addition temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

-

Leaving Group Departure and Aromaticity Restoration: The aromatic system is subsequently restored through the expulsion of a chloride ion, which is an excellent leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.

Regioselectivity: The Decisive Role of the C2-Nitro Group

A critical aspect of the reactivity of this compound is regioselectivity—which of the two chlorine atoms is substituted first? The position of the activating nitro group is the determining factor.

While direct computational studies on this compound are not widely published, strong inferences can be drawn from analogous systems. For instance, studies on 2-substituted-3,5-dichloropyrazines reveal that a potent electron-withdrawing group at the C2 position directs nucleophilic attack preferentially to the C5 position.[6][7]

This preference can be rationalized by examining the stability of the two possible Meisenheimer intermediates:

-

Attack at C5 (para to -NO₂): When a nucleophile attacks the C5 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized through resonance onto the oxygen atoms of the nitro group at the C2 position. This extensive delocalization provides significant stabilization, lowering the activation energy for this pathway.

-

Attack at C3 (meta to -NO₂): An attack at the C3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is therefore less stable and formed more slowly.

Consequently, the SNAr reaction is kinetically controlled, leading almost exclusively to the formation of 5-substituted-3-chloro-2-nitropyridine products. The second chlorine atom at the C3 position can be substituted in a subsequent step, though this often requires more forcing conditions (e.g., higher temperatures or stronger nucleophiles).

Experimental Protocol: Selective Amination at C5

This protocol details the highly regioselective synthesis of a 5-amino-3-chloro-2-nitropyridine derivative, a common intermediate in medicinal chemistry. The procedure is adapted from established methods for SNAr reactions on activated nitropyridines.[4]

Protocol 1: Synthesis of N-benzyl-3-chloro-2-nitropyridin-5-amine

-

Materials:

-

This compound (1.0 equiv, e.g., 1.93 g, 10.0 mmol)

-

Benzylamine (1.1 equiv, e.g., 1.18 g, 11.0 mmol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv, e.g., 1.52 g, 15.0 mmol)

-

Anhydrous Acetonitrile (CH₃CN) or Ethanol (EtOH) (approx. 0.2 M concentration)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and the chosen solvent (50 mL).

-

Stir the solution at room temperature and add the base (TEA or DIPEA), followed by the dropwise addition of benzylamine.

-

Heat the reaction mixture to a gentle reflux (for EtOH) or 80 °C (for CH₃CN) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-substituted product.

-

-

Self-Validation: The structure and regiochemistry of the product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show two distinct aromatic proton signals, and the mass spectrum will confirm the mono-substitution (loss of one chlorine atom).

Data Presentation: SNAr Reactivity

The efficiency of the SNAr reaction is dependent on the nucleophilicity of the attacking species. Below is a summary of expected yields for the C5-selective substitution on this compound with various nucleophiles, based on the reactivity of analogous systems.

| Nucleophile Class | Representative Nucleophile | Expected Yield (%) | Typical Conditions |

| Primary Amines | Benzylamine | > 90% | EtOH or CH₃CN, Base, 80 °C |

| Secondary Amines | Morpholine | > 90% | EtOH or CH₃CN, Base, 80 °C |

| Anilines | Aniline | 70-85% | DMF or Dioxane, Base, 100-120 °C |

| Alkoxides | Sodium Methoxide | > 95% | Methanol, Room Temp to 60 °C |

| Thiols | Thiophenol | > 90% | DMF, K₂CO₃, 60-80 °C |

Note: Yields are estimates based on reactivity principles and data from closely related substrates. Optimization is recommended for each specific transformation.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

For the construction of carbon-carbon and carbon-nitrogen bonds where SNAr reactions are not feasible or desired, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[8][9] These reactions offer a broader substrate scope and often proceed under milder conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine scaffold and an organoboron reagent (e.g., a boronic acid or ester).[5]

The Catalytic Cycle: The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming an organopalladium(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Regioselectivity: In polychlorinated pyridines, the site of oxidative addition is influenced by both electronic and steric factors. For the related substrate 2,3,5-trichloropyridine, ligand-free Suzuki couplings have been shown to selectively occur at the C2 position to yield 3,5-dichloro-2-arylpyridines.[11] This suggests that the position ortho to the pyridine nitrogen is most activated towards oxidative addition. By analogy, for this compound, while the C5 position is highly activated for SNAr, the C3 position's proximity to the nitrogen and the strongly withdrawing nitro group may influence oxidative addition. However, steric hindrance from the nitro group could favor reaction at C5. Precise control often depends heavily on the chosen ligand and reaction conditions.

Protocol 2: Ligand-Free C-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient ligand-free method for the arylation of a related trichloropyridine, which demonstrates the potential for selective coupling.[11]

-

Materials:

-

This compound (1.0 equiv, e.g., 1.93 g, 10.0 mmol)

-

Arylboronic acid (1.5 equiv, e.g., 15.0 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv, e.g., 2.12 g, 20.0 mmol)

-

Solvent system: N,N-Dimethylformamide (DMF) and Water (e.g., 3:3.5 v/v mixture)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, Na₂CO₃, and Pd(OAc)₂.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed DMF/water solvent mixture via syringe.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

-

The Buchwald-Hartwig Amination: A Powerful C-N Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, and it serves as a powerful alternative to SNAr, especially for less activated positions or more complex amines.[9][10]

The Catalytic Cycle: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[12]

-

Oxidative Addition: Pd(0) adds to the aryl chloride.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Regioselectivity and Ligand Control: Unlike SNAr, the regioselectivity of Buchwald-Hartwig amination is less dependent on the inherent electronic activation of the ring and more on the steric and electronic properties of the phosphine ligand.[13] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required to facilitate the oxidative addition and reductive elimination steps, particularly for less reactive aryl chlorides. By carefully selecting the ligand and conditions, it is often possible to achieve amination at positions that are disfavored in SNAr reactions. For this compound, this offers a potential route to selectively functionalize the C3 position, which is sterically hindered and electronically deactivated for SNAr.

Protocol 3: Selective C-N Bond Formation via Buchwald-Hartwig Amination

This protocol provides a general, robust starting point for the amination of challenging heteroaryl chlorides, adapted from state-of-the-art methodologies.[13][14]

-

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos or BrettPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

Reaction Setup (in a glovebox or under a strong flow of inert gas): To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction vigorously for 12-24 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyridine.

-

Conclusion: A Roadmap for Strategic Synthesis

This compound presents a powerful platform for the synthesis of diverse and complex functionalized pyridines. A thorough understanding of its reaction mechanisms is paramount for achieving desired synthetic outcomes with high selectivity and efficiency.

-

Nucleophilic Aromatic Substitution (SNAr) provides a direct and highly regioselective pathway for functionalization at the C5 position , driven by the powerful activating and directing effect of the C2-nitro group. This method is ideal for introducing a wide range of heteroatom nucleophiles.

-

Palladium-Catalyzed Cross-Coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, offer complementary strategies for forming C-C and C-N bonds. These methods provide access to derivatives that may be inaccessible via SNAr and offer the potential to control regioselectivity through the judicious choice of ligands and reaction conditions, potentially enabling functionalization at the more sterically hindered C3 position .

By leveraging these distinct yet complementary mechanistic pathways, researchers can strategically navigate the chemical space around the this compound core, enabling the rational design and synthesis of novel molecules for drug discovery and advanced materials development.

References

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

PubMed Central (PMC). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

-

PubMed Central (PMC). (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

-

ResearchGate. (2010). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

-

PubMed. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

-

National Institutes of Health (NIH). (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

-

Journal of Medicinal Chemistry. (2019). Scaffold Hopping in Drug Discovery. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

The Doyle Group - UCLA. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]

-

ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. [Link]

-

V-Create Inc. (n.d.). 2,5-Dichloro-3-nitropyridine: A Versatile Chemical Intermediate. [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

-

ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

OMICS International. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

-

PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

-

ResearchGate. (2022). Mechanistic possibilities for oxidative addition. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Oxidative Addition of Haloalkanes to Metal Centers: A Mechanistic Investigation – ScienceOpen [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. 5-Chloro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Initial Biological Screening of 3,5-Dichloro-2-Nitropyridine Derivatives

Introduction: The Strategic Value of the Dichloronitropyridine Scaffold

The pyridine ring is a privileged structural motif in medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] Among its many variations, the 3,5-dichloro-2-nitropyridine scaffold represents a particularly versatile and reactive starting point for the synthesis of novel bioactive compounds.[3] The strong electron-withdrawing nature of the nitro group, combined with the two chlorine atoms, activates the pyridine ring for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[3] This synthetic tractability allows for the creation of diverse chemical libraries, which is the first crucial step in any drug discovery campaign.

Derivatives of nitropyridines have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, kinase inhibition, and even herbicidal properties.[1][2][4][5] The inherent reactivity and proven biological potential of this scaffold make it a compelling subject for a structured and rigorous biological screening campaign. This guide provides a field-proven framework for conducting the initial biological evaluation of novel this compound derivatives, focusing on the causality behind experimental choices and providing robust, self-validating protocols for key assays.

A Tiered Approach to Biological Screening

A successful screening campaign does not test for everything at once. It follows a logical, tiered progression designed to efficiently identify promising compounds ("hits") while minimizing resource expenditure. This workflow ensures that only the most promising candidates advance to more complex and costly secondary and mechanistic studies.

Caption: The core principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) under standard conditions (37°C, 5% CO2).

-

Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. [4] * Incubate the plate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compounds in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.

-

Incubate for 48 to 72 hours. [4]

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals. [4] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. * Read the absorbance at 570 nm using a microplate reader. [7]

-

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" blanks from all other readings.

-

Calculate the percentage of cell viability using the formula:

-

% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

-

-

Plot % Viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Rationale: The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties. [8]Pyridine derivatives have shown promise in this area. [2][9]The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8][10]It is a more quantitative and informative primary assay than disk diffusion.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum:

-

Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

-

Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. [10]

-

-

Compound Preparation:

-

In a sterile 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours. [4]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. [4]

-

Targeted Screening: Kinase Inhibition

Rationale: Protein kinases are central to cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. [11]The pyridine scaffold is a well-established "hinge-binder" that mimics the adenine of ATP, making it a privileged structure for kinase inhibitors. [11][12]A Fluorescence Polarization (FP) assay is a powerful, homogenous (no-wash) method ideal for high-throughput screening of kinase inhibitors. [13][14][15] Principle of the FP Assay: The assay measures the change in the tumbling rate of a fluorescently labeled molecule (a probe or tracer) in solution. A small, unbound fluorescent probe tumbles rapidly, resulting in low light polarization. When this probe binds to a much larger protein kinase, its tumbling slows dramatically, leading to a high polarization signal. A test compound that inhibits this interaction will compete with the probe for the binding site, displacing it and causing a decrease in polarization. [14]

Caption: Principle of a competitive Fluorescence Polarization assay.

Experimental Protocol: Kinase Inhibition FP Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Dilute the target kinase (e.g., a specific cyclin-dependent kinase, CDK2) and the fluorescently-labeled probe (a known ligand for the kinase) in the assay buffer to their optimal concentrations, determined during assay development. [13]

-

-

Assay Procedure (384-well format):

-

Add test compounds dissolved in DMSO to the assay plate using an acoustic dispenser or pin tool (final concentration typically 10 µM).

-

Add the kinase solution to all wells except the "no enzyme" controls.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

-

Add the fluorescent probe solution to all wells.

-

Incubate for a further 10-60 minutes to reach binding equilibrium. [13]

-

-

Data Acquisition:

-

Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument calculates the polarization (mP) value.

-

-

Data Analysis:

-

Normalize the data using high controls (probe + kinase, no inhibitor) and low controls (probe only, no kinase).

-

Calculate the percent inhibition for each compound:

-

% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

-

-

Compounds showing significant inhibition (e.g., >50%) are flagged as hits.

-

Part 2: Data Analysis and Hit Prioritization

Following primary screening, the raw data must be processed to identify and prioritize "hits." A hit is a compound that meets a predefined activity threshold in a given assay.

Hypothetical Screening Data Summary

| Compound ID | Anticancer (A549) IC50 (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Kinase (CDK2) % Inhibition @ 10 µM |

| DNP-001 | > 100 | > 128 | 5% |

| DNP-002 | 8.5 | > 128 | 25% |

| DNP-003 | 75.2 | 16 | 12% |

| DNP-004 | 2.1 | 64 | 88% |

Hit Prioritization Strategy:

-

Potency: The primary criterion. For the data above, DNP-004 is a potent anticancer and kinase inhibitor hit, while DNP-003 is a moderate antimicrobial hit.

-